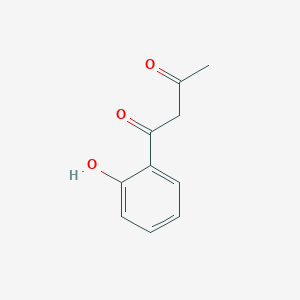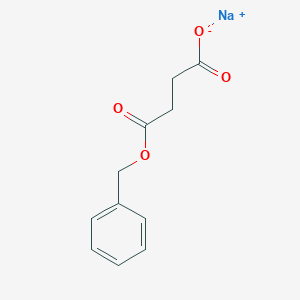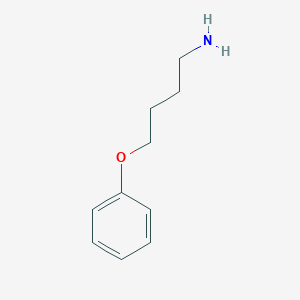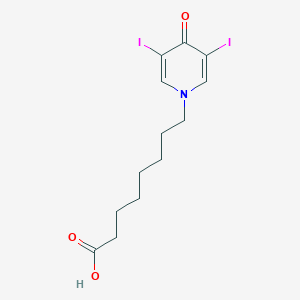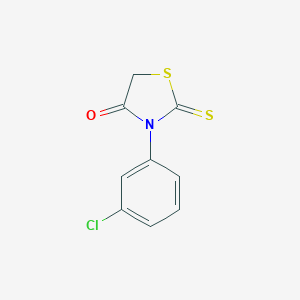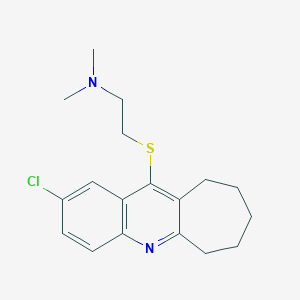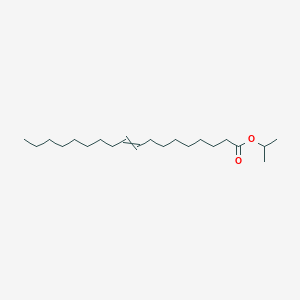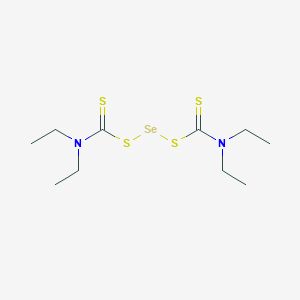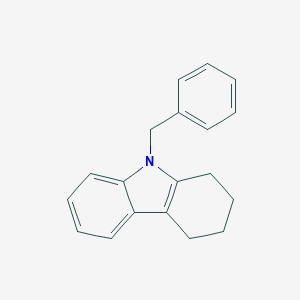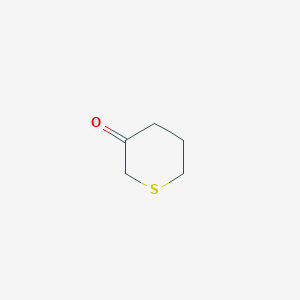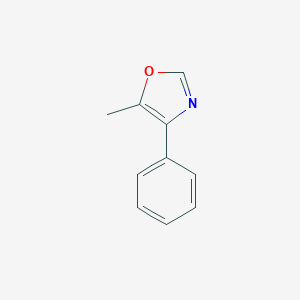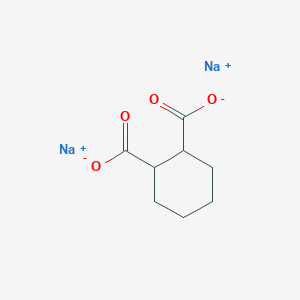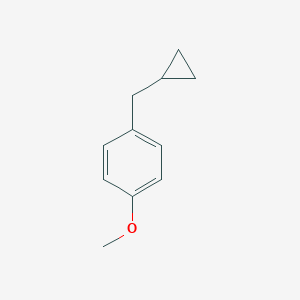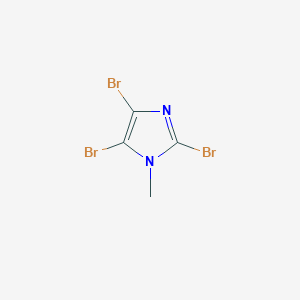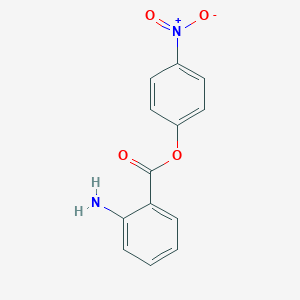
4-Nitrophenyl anthranilate
Übersicht
Beschreibung
4-Nitrophenyl anthranilate is a chemical compound with the molecular formula C13H10N2O4 . It is also known by other names such as 4-Nitrophenyl 2-aminobenzoate and Benzoic acid, 2-amino-, 4-nitrophenyl ester .
Synthesis Analysis
The synthesis of 4-Nitrophenyl anthranilate involves various methods . One of the methods includes the reaction of 4-Nitrophenol and Isatoic Anhydride . The yield of this reaction is approximately 90% .
Molecular Structure Analysis
The molecular weight of 4-Nitrophenyl anthranilate is 258.23 g/mol . The IUPAC name for this compound is (4-nitrophenyl) 2-aminobenzoate . The InChI and Canonical SMILES for this compound are InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11 (12)13 (16)19-10-7-5-9 (6-8-10)15 (17)18/h1-8H,14H2 and C1=CC=C (C (=C1)C (=O)OC2=CC=C (C=C2) [N+] (=O) [O-])N respectively .
Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Physical And Chemical Properties Analysis
4-Nitrophenyl anthranilate has a melting point of 127-129°C . Its density is predicted to be 1.381±0.06 g/cm3 . The compound has a boiling point of 467.0±30.0 °C . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .
Wissenschaftliche Forschungsanwendungen
Application 1: Indirect Radiofluorination of Biomolecules
- Summary of the Application : 4-Nitrophenyl (PNP) activated esters, including 4-Nitrophenyl anthranilate, are used for indirect radiofluorination of biomolecules. This process is crucial for the production of radiopharmaceuticals, which are used in positron emission tomography (PET), a common molecular imaging technique .
- Methods of Application : The use of 4-nitrophenyl activated esters simplifies the preparation of 18 F-labelled acylation synthons, which are used for the radiofluorination of biomolecules. This method is faster and more efficient than the commonly used multistep procedures .
- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics. This method is transforming modern medicine through the use of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level .
Application 2: Catalytic Reduction of 4-Nitrophenol
- Summary of the Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This process is crucial for the removal of harmful substances, such as 4-NP, which are toxic, non-biodegradable, and highly persistent in the environment .
- Methods of Application : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the nanostructured materials .
- Results or Outcomes : The study demonstrated the efficiency of nanostructured materials in the catalytic reduction of 4-NP . This method is transforming environmental science through the removal of harmful substances like 4-NP .
Application 3: High Efficiency Reduction of 4-Nitrophenol
- Summary of the Application : The high efficiency reduction of 4-nitrophenol (4-NP) by a Fe(OH)3/Fe2O3@Au composite catalyst . This process is important for the degradation of toxic 4-NP into 4-aminophenol (4-AP), which has significantly lower toxicity and is an important chemical intermediate in the synthesis of pesticides, dyes, imaging agents, and drugs .
- Methods of Application : A green one-step method was used to synthesize the Fe(OH)3/Fe2O3@Au composite catalyst, in which Au was single atom-dispersed . The removal of 4-NP was catalyzed by Fe(OH)3/Fe2O3@Au .
- Results or Outcomes : The study demonstrated the high efficiency of the Fe(OH)3/Fe2O3@Au composite catalyst in the reduction of 4-NP . This method is transforming environmental chemistry through the degradation of toxic 4-NP into 4-AP .
Application 4: Synthesis of Metal Anthranilate Complexes
- Summary of the Application : Anthranilic acid, which can chelate transition metals to form complexes, is an active compound with diverse biological activities such as anti-inflammatory, antineoplastic, anti-malarial and α-glucosidase inhibitory properties . These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application : Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using various techniques . The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger .
- Results or Outcomes : Co (II) complex 5 and Cu (II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-aminophenol (4-AP) . Ag (I) complex 3 showed the best activity against the pathogens that were tested .
Application 5: Simple Environmentally-Friendly Reduction of 4-Nitrophenol
- Summary of the Application : The low molecular-mass organic compound 4-nitrophenol is involved in many chemical processes and is commonly present in soils and in surface and ground waters, thereby causing severe environmental impact and health risk . Several methods have been proposed for its transformation (bio and chemical degradation). However, these strategies not only produce equally or more toxic aromatic species but also require harsh operating conditions and/or time-consuming treatments .
- Methods of Application : A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products . The influence of the pH, temperature, and applied potential have also been considered as crucial parameters in the overall optimization of the process .
- Results or Outcomes : While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose . This method provides an environmentally friendly, cost-effective and easy to recycle effective composite nanomaterials to degrade toxic 4-NP into 4-AP .
Safety And Hazards
When handling 4-Nitrophenyl anthranilate, it is recommended to wear protective gloves, clothing, and eye/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace . If swallowed, call a poison center or doctor/physician if you feel unwell .
Zukünftige Richtungen
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been used to assess the activity of these materials . This reaction is considered an important step in industrial water treatment . Future research may focus on the development of more efficient catalytic nanostructured materials for this reaction .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHJJPYCVMFLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172706 | |
| Record name | 4-Nitrophenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl anthranilate | |
CAS RN |
19176-60-4 | |
| Record name | 4-Nitrophenyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019176604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl Anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



